
Nanjiol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nanjiol C, also known as this compound, is a useful research compound. Its molecular formula is C29H46O4 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for synthesizing Nanjiol C with high reproducibility?
Methodological Answer:
- Design : Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. Include control batches to assess batch-to-batch variability .
- Characterization : Integrate spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to verify structural integrity and purity. Document retention times and spectral peaks in a reference table for cross-validation .
- Safety : Follow OSHA-compliant protocols for handling reactive intermediates, including fume hood use and waste disposal guidelines .
Q. How can researchers validate the purity of this compound in heterogeneous reaction mixtures?
Methodological Answer:
- Analytical Workflow : Combine differential scanning calorimetry (DSC) to assess crystallinity and mass spectrometry (MS) to detect impurities. Calibrate instruments using certified reference materials (CRMs) .
- Data Interpretation : Compare impurity profiles against baseline noise thresholds. Use statistical tools (e.g., Grubbs’ test) to identify outliers in triplicate measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. Highlight variables like solvent choice (DMSO vs. aqueous buffers) that may alter compound solubility and bioactivity .
- Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., oxidation during storage) and design controlled experiments to isolate its effect .
- Validation : Replicate key studies under standardized conditions and publish raw datasets with metadata (e.g., storage duration, temperature) to enable cross-study harmonization .
Q. How can computational modeling optimize this compound’s reaction pathways for scalability in academic labs?
Methodological Answer:
- In Silico Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Validate predictions with kinetic isotope effect (KIE) studies .
- Scale-Up Criteria : Develop a decision matrix balancing yield, energy efficiency, and safety risks. For example, prioritize low-temperature pathways if thermal degradation exceeds 5% .
Q. What statistical frameworks are suitable for analyzing dose-response nonlinearities in this compound’s pharmacological profiles?
Methodological Answer:
- Model Selection : Test Hill slope vs. logistic regression models using Akaike Information Criterion (AIC). Include confidence intervals for EC50 values in dose-response curves .
- Outlier Management : Apply robust regression (e.g., Huber loss) to minimize the impact of anomalous data points in high-throughput screening .
Q. Methodological Tables
Table 1: Key Analytical Techniques for this compound Characterization
Table 2: Common Contradictions in this compound Research and Mitigation Strategies
Q. Guidelines for Data Reporting
Properties
Molecular Formula |
C29H46O4 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,16S,17R)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C29H46O4/c1-18(2)8-7-13-29(6,32)26-25(33-19(3)30)17-24-22-10-9-20-16-21(31)11-14-27(20,4)23(22)12-15-28(24,26)5/h16,18,22-26,32H,7-15,17H2,1-6H3/t22-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |
InChI Key |
WDDRMCUVHMBDRI-QLMDCSLCSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C)O |
Synonyms |
nanjiol C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.